molecular formula C11H9NO3 B11896186 N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide CAS No. 33533-84-5

N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide

Cat. No.: B11896186
CAS No.: 33533-84-5
M. Wt: 203.19 g/mol
InChI Key: UQWDQUUQTMWLLZ-UHFFFAOYSA-N
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Description

N-(4-oxo-4H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4H-chromen-3-yl)acetamide typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with acetamide under specific conditions. One common method involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and acetamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-(4-oxo-4H-chromen-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chromone core to its reduced forms.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles like amines or thiols can react with the acetamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone oxides, while reduction can produce hydroxychromones. Substitution reactions can lead to various derivatives with different functional groups attached to the chromone core.

Scientific Research Applications

N-(4-oxo-4H-chromen-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-4H-chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other chromone derivatives

Properties

CAS No.

33533-84-5

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(4-oxochromen-3-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13)

InChI Key

UQWDQUUQTMWLLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=COC2=CC=CC=C2C1=O

Origin of Product

United States

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